3-Bromo-6-methyl-5-nitro-1H-indazole
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Overview
Description
3-Bromo-6-methyl-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Mode of Action:
The inhibition, regulation, and/or modulation of certain kinases play a role in treating diseases. For instance:
- CHK1 and CHK2 Kinases : These kinases are involved in cell cycle regulation and DNA damage response. Modulating their activity can impact cancer treatment .
- Human Serum and Glucocorticoid Dependent Kinase (h-sgk) : This kinase is implicated in various cellular processes. Interactions with 3-Bromo-6-methyl-5-nitro-1H-indazole may influence diseases related to h-sgk .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-methyl-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to interact with key biomolecules makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes. These cellular effects highlight the potential of this compound as a research tool and therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with ATP-binding cassette (ABC) transporters, facilitating its uptake and efflux across cellular membranes . Additionally, binding proteins, such as albumin, can influence its distribution and localization within tissues. The accumulation of this compound in specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments or organelles. The localization of this compound within subcellular structures can influence its efficacy and specificity in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole typically involves the nitration of 6-methyl-1H-indazole followed by bromination. One common method involves the nitration of 6-methyl-1H-indazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Reduction: The major product is 3-amino-6-methyl-5-nitro-1H-indazole.
Oxidation: Products include this compound-4-carboxylic acid or aldehyde derivatives.
Scientific Research Applications
3-Bromo-6-methyl-5-nitro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methyl-6-nitro-1H-indazole
- 6-Bromo-3-nitro-1H-indazole-4-carboxylate
- 5-Bromo-1H-indazole-3-carboxamide derivatives
Uniqueness
3-Bromo-6-methyl-5-nitro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-6-methyl-5-nitro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGUISZUYCHAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646664 |
Source
|
Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-58-7 |
Source
|
Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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